
17,17-Diethyl-12,22-diundecyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,17-Diethyl-12,22-diundecyltritriacontane is a long-chain hydrocarbon with the molecular formula C59H120 It is a synthetic compound characterized by its complex structure, which includes multiple ethyl and undecyl groups attached to a tritriacontane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Diethyl-12,22-diundecyltritriacontane typically involves multi-step organic reactions. One common method includes the alkylation of tritriacontane with ethyl and undecyl halides in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium. This can result in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine gas under UV light.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
17,17-Diethyl-12,22-diundecyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the development of lubricants and surfactants due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 17,17-Diethyl-12,22-diundecyltritriacontane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially facilitating the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.
17,17-Diethyltritriacontane: A similar compound with fewer undecyl groups.
Uniqueness: 17,17-Diethyl-12,22-diundecyltritriacontane is unique due to its multiple ethyl and undecyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its hydrophobicity and potential for specialized applications compared to simpler hydrocarbons like tritriacontane.
Propriétés
Numéro CAS |
72936-30-2 |
|---|---|
Formule moléculaire |
C59H120 |
Poids moléculaire |
829.6 g/mol |
Nom IUPAC |
17,17-diethyl-12,22-di(undecyl)tritriacontane |
InChI |
InChI=1S/C59H120/c1-7-13-17-21-25-29-33-37-41-49-57(50-42-38-34-30-26-22-18-14-8-2)53-45-47-55-59(11-5,12-6)56-48-46-54-58(51-43-39-35-31-27-23-19-15-9-3)52-44-40-36-32-28-24-20-16-10-4/h57-58H,7-56H2,1-6H3 |
Clé InChI |
ZOLDEFUPZIBBGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCC)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
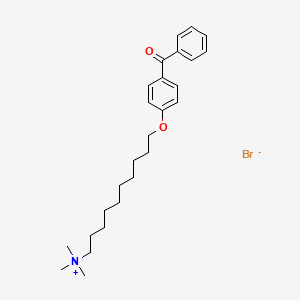
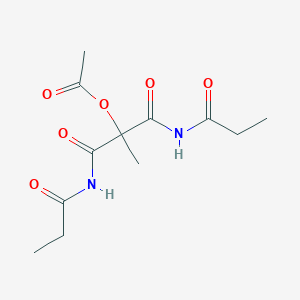

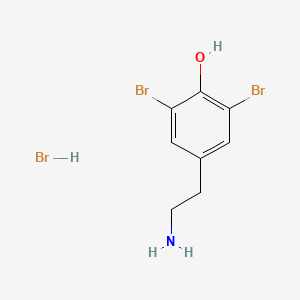
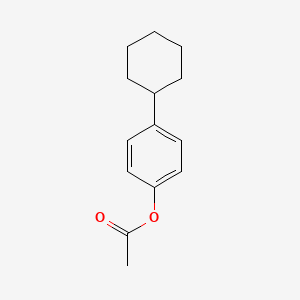
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
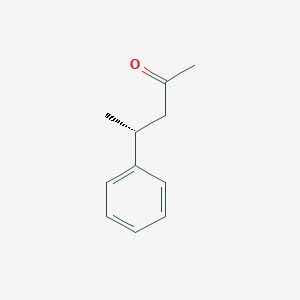
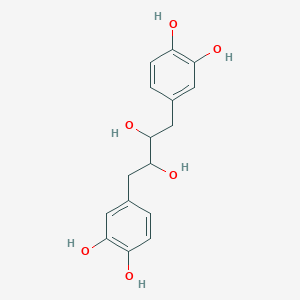
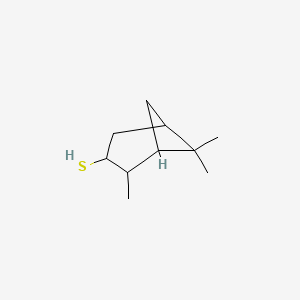

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

